Cas no 1152549-00-2 (1-Benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid)
1-Benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
- NE58611
- 1-benzyl-5-propan-2-ylpyrazole-4-carboxylic acid
- Z234969351
- 1-Benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
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- Inchi: 1S/C14H16N2O2/c1-10(2)13-12(14(17)18)8-15-16(13)9-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,17,18)
- InChI Key: BWJUAONMSYCAKF-UHFFFAOYSA-N
- SMILES: OC(C1C=NN(CC2C=CC=CC=2)C=1C(C)C)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 288
- XLogP3: 2.5
- Topological Polar Surface Area: 55.1
1-Benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B289295-25mg |
1-Benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic Acid |
1152549-00-2 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B289295-50mg |
1-Benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic Acid |
1152549-00-2 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B289295-250mg |
1-Benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic Acid |
1152549-00-2 | 250mg |
$ 320.00 | 2022-06-07 | ||
| Enamine | EN300-40021-0.05g |
1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid |
1152549-00-2 | 95% | 0.05g |
$66.0 | 2023-02-10 | |
| Enamine | EN300-40021-0.1g |
1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid |
1152549-00-2 | 95% | 0.1g |
$98.0 | 2023-02-10 | |
| Enamine | EN300-40021-0.25g |
1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid |
1152549-00-2 | 95% | 0.25g |
$142.0 | 2023-02-10 | |
| Enamine | EN300-40021-0.5g |
1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid |
1152549-00-2 | 95% | 0.5g |
$271.0 | 2023-02-10 | |
| Enamine | EN300-40021-1.0g |
1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid |
1152549-00-2 | 95% | 1.0g |
$371.0 | 2023-02-10 | |
| Enamine | EN300-40021-2.5g |
1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid |
1152549-00-2 | 95% | 2.5g |
$726.0 | 2023-02-10 | |
| Enamine | EN300-40021-5.0g |
1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid |
1152549-00-2 | 95% | 5.0g |
$1074.0 | 2023-02-10 |
1-Benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 1-Benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
1-Benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic Acid: A Comprehensive Overview
1-Benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1152549-00-2) is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, characterized by its unique pyrazole ring system and substituted benzyl group, has garnered attention due to its potential applications in drug development and material science. Recent studies have highlighted its role in antitumor activity, anti-inflammatory properties, and as a precursor for advanced materials.
The structure of 1-Benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is defined by a pyrazole core, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The substitution pattern includes a benzyl group at position 1, an isopropyl group at position 5, and a carboxylic acid moiety at position 4. This combination of functional groups imparts versatile reactivity and biological activity to the molecule. The benzyl group contributes to the compound's stability and lipophilicity, while the isopropyl group enhances its solubility and bioavailability.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through various routes, including microwave-assisted synthesis, catalytic hydrogenation, and click chemistry. These methods have not only improved the yield but also reduced the reaction time, making the compound more accessible for large-scale production. For instance, researchers have employed transition metal catalysts to facilitate the coupling reactions, thereby streamlining the synthesis process.
In terms of applications, 1-Benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has shown promise in the development of bioactive molecules. Its ability to act as a ligand in metalloenzyme inhibition has been explored in recent studies. For example, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug discovery.
Beyond its pharmacological applications, this compound has also been investigated for its role in material science. Its ability to form stable coordination complexes with transition metals has led to its use in the development of novel materials for catalysis and sensing applications. For instance, researchers have utilized this compound as a ligand in the synthesis of metalloporphyrins with enhanced electronic properties.
Moreover, the environmental impact of synthesizing and using this compound has been a topic of recent research. Studies have shown that the synthesis process can be optimized to reduce waste generation and energy consumption. Green chemistry principles, such as the use of biodegradable solvents and recyclable catalysts, have been incorporated into the synthesis protocols to minimize environmental footprint.
In conclusion, 1-Benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1152549-00
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